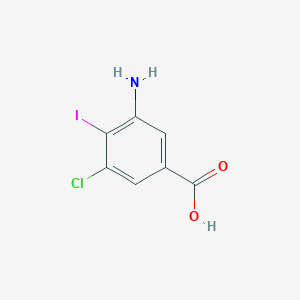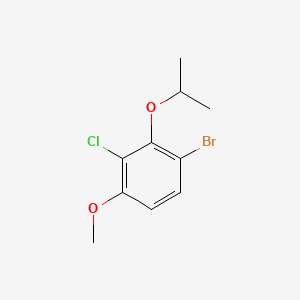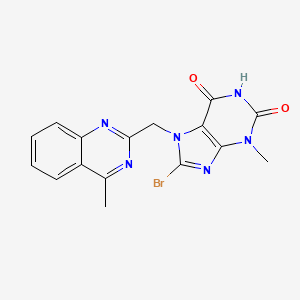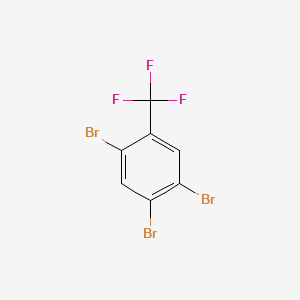
1,2,4-Tribromo-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2Br3F3. It is a derivative of benzene, where three bromine atoms and one trifluoromethyl group are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2,4-trifluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Tribromo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding brominated and fluorinated benzoic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
- Substituted benzene derivatives with various functional groups.
- Brominated and fluorinated benzoic acids.
- Complex aromatic compounds formed through coupling reactions .
Applications De Recherche Scientifique
1,2,4-Tribromo-5-(trifluoromethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Material Science: In the development of advanced materials with specific electronic and optical properties.
Pharmaceutical Research: As an intermediate in the synthesis of potential drug candidates.
Environmental Studies: To study the behavior and fate of halogenated organic compounds in the environment
Mécanisme D'action
The mechanism of action of 1,2,4-Tribromo-5-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can influence its reactivity and interactions with other molecules. For example, the electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions .
Comparaison Avec Des Composés Similaires
- 1,2,4-Tribromobenzene
- 1,3,5-Tribromobenzene
- 1,2,4-Trifluorobenzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
Uniqueness: 1,2,4-Tribromo-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific electronic effects, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C7H2Br3F3 |
|---|---|
Poids moléculaire |
382.80 g/mol |
Nom IUPAC |
1,2,4-tribromo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2Br3F3/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H |
Clé InChI |
NREAWFXZNQDPPM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)Br)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


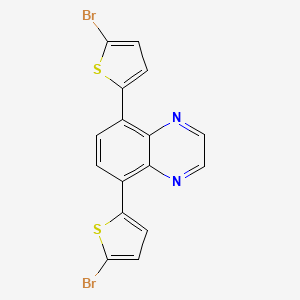
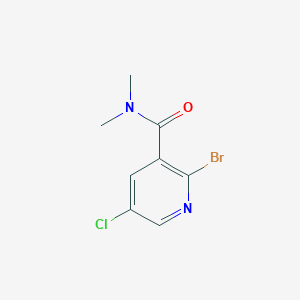
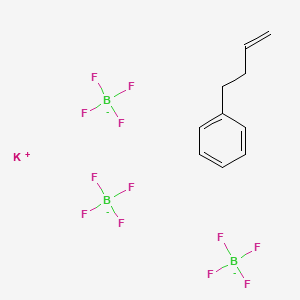
![Tert-butyl 4-[1-(4-chloropyridin-2-yl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B14769646.png)
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-1,8-naphthyridine](/img/structure/B14769651.png)
![2,4-Dichloro-7-cyclopropyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14769657.png)
![[2,2'-Bis (4-tert-butylpyridine)] bis [2-(4-fluorophenyl) pyridine] iridium (III) hexafluorophosphate](/img/structure/B14769660.png)
![2-(3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14769667.png)
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyrimidine-4-carboxamide](/img/structure/B14769670.png)
